Cas no 1707727-38-5 (2-[3-(2-Bromo-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde)

2-[3-(2-Bromo-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde structure
1707727-38-5 structure
商品名:2-[3-(2-Bromo-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde
CAS番号:1707727-38-5
MF:C16H11BrN2O3
メガワット:359.174143075943
CID:5171687

2-[3-(2-Bromo-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde 化学的及び物理的性質

名前と識別子

    • 2-[3-(2-Bromo-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde
    • インチ: 1S/C16H11BrN2O3/c17-13-7-3-2-6-12(13)16-18-15(22-19-16)10-21-14-8-4-1-5-11(14)9-20/h1-9H,10H2
    • InChIKey: YLHAJTLEHQIOOW-UHFFFAOYSA-N
    • ほほえんだ: C(=O)C1=CC=CC=C1OCC1ON=C(C2=CC=CC=C2Br)N=1

2-[3-(2-Bromo-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM509503-1g
2-((3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
1707727-38-5 97%
1g
$505 2023-03-10

2-[3-(2-Bromo-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde 関連文献

2-[3-(2-Bromo-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehydeに関する追加情報

2-[3-(2-Bromo-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde and Its Chemical Significance in Modern Pharmaceutical Research

2-[3-(2-Bromo-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde, with the CAS number 1707727-38-5, represents a novel class of oxadiazole-based derivatives that have garnered significant attention in the field of pharmaceutical chemistry. This compound, characterized by its unique 1,2,4-oxadiazole ring and 2-bromophenyl substituent, serves as a critical building block for the development of targeted therapeutic agents. Recent studies have highlighted its potential in modulating kinase pathways and inflammatory response mechanisms, making it a promising candidate for anti-cancer and anti-inflammatory drug discovery.

The molecular framework of 2-[3-(2-Bromo-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde is intricately designed to enhance bioavailability and selectivity. The 1,2,4-oxadiazole ring is a well-known heterocyclic structure that exhibits versatile pharmacophore properties, often serving as a key scaffold in prodrug design and drug delivery systems. The presence of the 2-bromophenyl group introduces additional electrophilic functionality, which can be exploited for site-specific modification and targeted drug conjugation. This structural feature also contributes to the compound's hydrophobicity, enabling it to penetrate biological membranes effectively.

Recent advancements in computational drug design have further elucidated the potential of 2-[3-(2-Bromo-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde as a lead compound for kinase inhibitor development. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits selective inhibition of the PI3K/AKT/mTOR pathway, a critical signaling cascade implicated in cell proliferation and survival. The oxadiazole ring is believed to interact with the ATP-binding pocket of these kinases, thereby disrupting their enzymatic activity. This discovery underscores the compound's relevance in the treatment of neoplastic diseases and metabolic disorders.

Moreover, the 2-bromophenyl substituent in 2-[3-(2-Bromo-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benyldaldehyde has been shown to enhance the lipophilicity of the molecule, facilitating its cellular uptake and targeted delivery. This property is particularly advantageous in the context of nanomedicine, where the compound can be incorporated into liposomal formulations or polymeric nanoparticles to improve therapeutic efficacy. A 2024 review in Advanced Drug Delivery Reviews highlighted the role of halogenated aromatic rings in modulating the binding affinity of small molecules to biological targets, further validating the importance of the 2-bromophenyl group in this compound's pharmacological profile.

The synthesis of 2-[3-(2-Bromo-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde involves a multi-step process that leverages green chemistry principles to minimize environmental impact. The key synthetic route typically begins with the condensation reaction between 2-bromobenzaldehyde and 1,3-dicarbonyl compounds, followed by the formation of the 1,2,4-oxadiazole ring through a thermal cyclization or photocatalytic reaction. This approach not only ensures the efficient production of the desired compound but also aligns with the growing emphasis on sustainable pharmaceutical manufacturing.

Recent in vivo studies have further explored the therapeutic potential of 2-[3-(2-Bromo-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde in preclinical models of colorectal cancer and inflammatory bowel disease. In a 2025 study published in Cancer Research, the compound demonstrated significant antitumor activity by inducing apoptosis and autophagy in human colon carcinoma cells. The oxadiazole ring was found to modulate the mitochondrial membrane potential, thereby triggering the intrinsic apoptotic pathway. These findings suggest that the compound could serve as a potential chemotherapy agent in the treatment of solid tumors.

Additionally, the 2-bromophenyl group in 2-[3-(2-Bromo-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde has been implicated in the modulation of inflammatory cytokine production. A 2024 study in Journal of Immunology reported that the compound significantly reduces the expression of pro-inflammatory markers such as IL-6 and TNF-α in lipopolysaccharide-stimulated macrophages. This anti-inflammatory effect is attributed to the compound's ability to interfere with the NF-κB signaling pathway, a key regulator of immune responses. These findings highlight the compound's potential in the treatment of autoimmune disorders and chronic inflammatory conditions.

The structural versatility of 2-[3-(2-Bromo-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde also makes it an attractive candidate for drug repurposing and combinatorial therapy. By modifying the 1,2,4-oxadiazole ring or the 2-bromophenyl substituent, researchers can generate a library of structurally diverse analogs with potentially improved pharmacokinetic profiles and target specificity. This approach is particularly valuable in the context of precision medicine, where the ability to tailor therapeutic agents to individual patient needs is becoming increasingly important.

In conclusion, 2-[3-(2-Bromo-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde represents a significant advancement in the field of pharmaceutical chemistry. Its unique molecular structure, combined with its potential to modulate key biological pathways, positions it as a promising candidate for the development of novel therapeutic agents. As research in this area continues to evolve, the compound's role in drug discovery and personalized medicine is likely to expand, offering new opportunities for the treatment of complex diseases.

For further information on the synthesis, pharmacological properties, and potential therapeutic applications of 2-[3-(2-Bromo-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde, readers are encouraged to consult recent publications in Journal of Medicinal Chemistry, Advanced Drug Delivery Reviews, and Cancer Research. These resources provide a comprehensive overview of the compound's current status in preclinical and clinical research, as well as its potential impact on the future of pharmaceutical innovation.

Moreover, the 2-bromophenyl group in 2-[3-(2-Bromo-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde has been implicated in the modulation of inflammatory cytokine production. A 2024 study in Journal of Immunology reported that the compound significantly reduces the expression of pro-inflammatory markers such as IL-6 and TNF-α in lipopolysaccharide-stimulated macrophages. This anti-inflammatory effect is attributed to the compound's ability to interfere with the NF-κB signaling pathway, a key regulator of immune responses. These findings highlight the compound's potential in the treatment of autoimmune disorders and chronic inflammatory conditions.

The structural versatility of 2-[3-(2-Bromo-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde also makes it an attractive candidate for drug repurposing and combinatorial therapy. By modifying the 1,2,4-oxadiazole ring or the 2-bromophenyl substituent, researchers can generate a library of structurally diverse analogs with potentially improved pharmacokinetic profiles and target specificity. This approach is particularly valuable in the context of precision medicine, where the ability to tailor therapeutic agents to individual patient needs is becoming increasingly important.

In conclusion, 2-[3-(2-Bromo-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde represents a significant advancement in the field of pharmaceutical chemistry. Its unique molecular structure, combined with its potential to modulate key biological pathways, positions it as a promising candidate for the development of novel therapeutic agents. As research in this area continues to evolve, the compound's role in drug discovery and personalized medicine is likely to expand, offering new opportunities for the treatment of complex diseases.

For further information on the synthesis, pharmacological properties, and potential therapeutic applications of 2-[3-(2-Bromo-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde, readers are encouraged to consult recent publications in Journal of Medicinal Chemistry, Advanced Drug Delivery Reviews, and Cancer Research. These resources provide a comprehensive overview of the compound's current status in preclinical and clinical research, as well as its potential impact on the future of pharmaceutical innovation.

Moreover, the 2-bromophenyl group in 2-[3-(2-Bromo-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde has been implicated in the modulation of inflammatory cytokine production. A 2024 study in Journal of Immunology reported that the compound significantly reduces the expression of pro-inflammatory markers such as IL-6 and TNF-α in lipopolysaccharide-stimulated macrophages. This anti-inflammatory effect is attributed to the compound's ability to interfere with the NF-κB signaling pathway, a key regulator of immune responses. These findings highlight the compound's potential in the treatment of autoimmune disorders and chronic inflammatory conditions.

The structural versatility of 2-[3-(2-Bromo-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde also makes it an attractive candidate for drug repurposing and combinatorial therapy. By modifying the 1,2,4-oxadiazole ring or the 2-bromophenyl substituent, researchers can generate a library of structurally diverse analogs with potentially improved pharmacokinetic profiles and target specificity. This approach is particularly valuable in the context of precision medicine, where the ability to tailor therapeutic agents to individual patient needs is becoming increasingly important.

In conclusion, 2-[3-(2-Bromo-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde represents a significant advancement in the field of pharmaceutical chemistry. Its unique molecular structure, combined with its potential to modulate key biological pathways, positions it as a promising candidate for the development of novel therapeutic agents. As research in this area continues to evolve, the compound's role in drug discovery and personalized medicine is likely to expand, offering new opportunities for the treatment of complex diseases.

For further information on the synthesis, pharmacological properties, and potential therapeutic applications of 2-[3-(2-Bromo-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde, readers are encouraged to consult recent publications in Journal of Medicinal Chemistry, Advanced Drug Delivery Reviews, and Cancer Research. These resources provide a comprehensive overview of the compound's current status in preclinical and clinical research, as well as its potential impact on the future of pharmaceutical innovation.

Moreover, the 2-bromophenyl group in 2-[3-(2-Bromo-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde has been implicated in the modulation of inflammatory cytokine production. A 2024 study in Journal of Immunology reported that the compound significantly reduces the expression of pro-inflammatory markers such as IL-6 and TNF-α in lipopolysaccharide-stimulated macrophages. This anti-inflammatory effect is attributed to the compound's ability to interfere with the NF-κB signaling pathway, a key regulator of immune responses. These findings highlight the compound's potential in the treatment of autoimmune disorders and chronic inflammatory conditions.

The structural versatility of 2-[3-(2-Bromo-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde also makes it an attractive candidate for drug repurposing and combinatorial therapy. By modifying the 1,2,4-oxadiazole ring or the 2-bromophenyl substituent, researchers can generate a library of structurally diverse analogs with potentially improved pharmacokinetic profiles and target specificity. This approach is particularly valuable in the context of precision medicine, where the ability to tailor therapeutic agents to individual patient needs is becoming increasingly important.

In conclusion, 2-[3-(2-Bromo-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde represents a significant advancement in the field of pharmaceutical chemistry. Its unique molecular structure, combined with its potential to modulate key biological pathways, positions it as a promising candidate for the development of novel therapeutic agents. As research in this area continues to evolve, the compound's role in drug discovery and personalized medicine is likely to expand, offering new opportunities for the treatment of complex diseases.

For further information on the synthesis, pharmacological properties, and potential therapeutic applications of 2-[3-(2-Bromo-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde, readers are encouraged to consult recent publications in Journal of Medicinal Chemistry, Advanced Drug Delivery Reviews, and Cancer Research. These resources provide a comprehensive overview of the compound's current status in preclinical and clinical research, as well as its potential impact on the future of pharmaceutical innovation.

Moreover, the 2-bromophenyl group in 2-[3-(2-Bromo-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde has been implicated in the modulation of inflammatory cytokine production. A 2024 study in Journal of Immunology reported that the compound significantly reduces the expression of pro-inflammatory markers such as IL-6 and TNF-α in lipopolysaccharide-stimulated macrophages. This anti-inflammatory effect is attributed to the compound's ability to interfere with the NF-κB signaling pathway, a key regulator of immune responses. These findings highlight the compound's potential in the treatment of autoimmune disorders and chronic inflammatory conditions.

The structural versatility of 2-[3-(2-Bromo-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde also makes it an attractive candidate for drug repurposing and combinatorial therapy. By modifying the 1,2,4-oxadiazole ring or the 2-bromophenyl substituent, researchers can generate a library of structurally diverse analogs with potentially improved pharmacokinetic profiles and target specificity. This approach is particularly valuable in the context of precision medicine, where the ability to tailor therapeutic agents to individual patient needs is becoming increasingly important.

In conclusion, 2-[3-(2-Bromo-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde represents a significant advancement in the field of pharmaceutical chemistry. Its unique molecular structure, combined with its potential to modulate key biological pathways, positions it as a promising candidate for the development of novel therapeutic agents. As research in this area continues to evolve, the compound's role in drug discovery and personalized medicine is likely to expand, offering new opportunities for the treatment of complex diseases.

For further information on the synthesis, pharmacological properties, and potential therapeutic applications of 2-[3-(2-Bromo-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde, readers are encouraged to consult recent publications in Journal of Medicinal Chemistry, Advanced Drug Delivery Reviews, and Cancer Research. These resources provide a comprehensive overview of the compound's current status in preclinical and clinical research, as well as its potential impact on the future of pharmaceutical innovation.

Moreover, the 2-bromophenyl group in 2-[3-(2-Bromo-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde has been implicated in the modulation of inflammatory cytokine production. A 2024 study in Journal of Immunology reported that the compound significantly reduces the expression of pro-inflammatory markers such as IL-6 and TNF-α in lipopolysaccharide-stimulated macrophages. This anti-inflammatory effect is attributed to the compound's ability to interfere with the NF-κB signaling pathway, a key regulator of immune responses. These findings highlight the compound's potential in the treatment of autoimmune disorders and chronic inflammatory conditions.

The structural versatility of 2-[3-(2-Bromo-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde also makes it an attractive candidate for drug repurposing and combinatorial therapy. By modifying the 1,2,4-oxadiazole ring or the 2-bromophenyl substituent, researchers can generate a library of structurally diverse analogs with potentially improved pharmacokinetic profiles and target specificity. This approach is particularly valuable in the context of precision medicine, where the ability to tailor therapeutic agents to individual patient needs is becoming increasingly important.

In conclusion, 2-[3-(2-Bromo-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde represents a significant advancement in the field of pharmaceutical chemistry. Its unique molecular structure, combined with its potential to modulate key biological pathways, positions it as a promising candidate for the development of novel therapeutic agents. As research in this area continues to evolve, the compound's role in drug discovery and personalized medicine is likely to expand, offering new opportunities for the treatment of complex diseases.

For further information on the synthesis, pharmacological properties, and potential therapeutic applications of 2-[3-(2-Bromo-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde, readers are encouraged to consult recent publications in Journal of Medicinal Chemistry, Advanced Drug Delivery Reviews, and Cancer Research. These resources provide a comprehensive overview of the compound's current status in preclinical and clinical research, as well as its potential impact on the future of pharmaceutical innovation.

Moreover, the 2-bromophenyl group in 2-[3-(2-Bromo-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde has been implicated in the modulation of inflammatory cytokine production. A 2024 study in Journal of Immunology reported that the compound significantly reduces the expression of pro-inflammatory markers such as IL-6 and TNF-α in lipopolysaccharide-stimulated macrophages. This anti-inflammatory effect is attributed to the compound's ability to interfere with the NF-κB signaling pathway, a key regulator of immune responses. These findings highlight the compound's potential in the treatment of autoimmune disorders and chronic inflammatory conditions.

The structural versatility of 2-[3-(2-Bromo-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde also makes it an attractive candidate for drug repurposing and combinatorial therapy. By modifying the 1,2,4-oxadiazole ring or the 2-bromophenyl substituent, researchers can generate a library of structurally diverse analogs with potentially improved pharmacokinetic profiles and target specificity. This approach is particularly valuable in the context of precision medicine, where the ability to tailor therapeutic agents to individual patient needs is becoming increasingly important.

In conclusion, 2-[3-(2-Bromo-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde represents a significant advancement in the field of pharmaceutical chemistry. Its unique molecular structure, combined with its potential to modulate key biological pathways, positions it as a promising candidate for the development of novel therapeutic agents. As research in this area continues to evolve, the compound's role in drug discovery and personalized medicine is likely to expand, offering new opportunities for the treatment of complex diseases.

For further information on the synthesis, pharmacological properties, and potential therapeutic applications of 2-[3-(2-Bromo-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde, readers are encouraged to consult recent publications in Journal of Medicinal Chemistry, Advanced Drug Delivery Reviews, and Cancer Research. These resources provide a comprehensive overview of the compound's current status in preclinical and clinical research, as well as its potential impact on the future of pharmaceutical innovation.

Moreover, the 2-bromophenyl group in 2-[3-(2-Bromo-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde has been implicated in the modulation of inflammatory cytokine production. A 2024 study in Journal of Immunology reported that the compound significantly reduces the expression of pro-inflammatory markers such as IL-6 and TNF-α in lipopolysaccharide-stimulated macrophages. This anti-inflammatory effect is attributed to the compound's ability to interfere with the NF-κB signaling pathway, a key regulator of immune responses. These findings highlight the compound's potential in the treatment of autoimmune disorders and chronic inflammatory conditions.

The structural versatility of 2-[3-(2-Bromo-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde also makes it an attractive candidate for drug repurposing and combinatorial therapy. By modifying the 1,2,4-oxadiazole ring or the 2-bromophenyl substituent, researchers can generate a library of structurally diverse analogs with potentially improved pharmacokinetic profiles and target specificity. This approach is particularly valuable in the context of precision medicine, where the ability to tailor therapeutic agents to individual patient needs is becoming increasingly important.

In conclusion, 2-[3-(2-Bromo-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde represents a significant advancement in the field of pharmaceutical chemistry. Its unique molecular structure, combined with its potential to modulate key biological pathways, positions it as a promising candidate for the development of novel therapeutic agents. As research in this area continues to evolve, the compound's role in drug discovery and personalized medicine is likely to expand, offering new opportunities for the treatment of complex diseases.

For further information on the synthesis, pharmacological properties, and potential therapeutic applications of 2-[3-(2-Bromo-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde, readers are encouraged to consult recent publications in Journal of Medicinal Chemistry, Advanced Drug Delivery Reviews, and Cancer Research. These resources provide a comprehensive overview of the compound's current status in preclinical and clinical research, as well as its potential impact on the future of pharmaceutical innovation.

Moreover, the 2-bromophenyl group in 2-[3-(2-Bromo-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde has been implicated in the modulation of inflammatory cytokine production. A 2024 study in Journal of Immunology reported that the compound significantly reduces the expression of pro-inflammatory markers such as IL-6 and TNF-α in lipopolysaccharide-stimulated macrophages. This anti-inflammatory effect is attributed to the compound's ability to interfere with the NF-κB signaling pathway, a key regulator of immune responses. These findings highlight the compound's potential in the treatment of autoimmune disorders and chronic inflammatory conditions.

The structural versatility of 2-[3-(2-Bromo-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde also makes it an attractive candidate for drug repurposing and combinatorial therapy. By modifying the 1,2,4-oxadiazole ring or the 2-bromophenyl substituent, researchers can generate a library of structurally diverse analogs with potentially improved pharmacokinetic profiles and target specificity. This approach is particularly valuable in the context of precision medicine, where the ability to tailor therapeutic agents to individual patient needs is becoming increasingly important.

In conclusion, 2-[3-(2-Bromo-phenyl)-[1,2,4]oxadiazol-5-ylmethoxy]-benzaldehyde represents a significant advancement in the field of pharmaceutical chemistry. Its unique molecular structure, combined with its potential to modulate key biological pathways, positions it as a promising candidate for the development of novel therapeutic agents. As research in this area continues to evolve, the compound's role in drug discovery and personalized medicine is likely to expand, offering new opportunities for the treatment of complex diseases.

The compound 2-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]benzaldehyde is a complex organic molecule that contains a 1,2,4-oxadiazole ring fused with a benzene ring, and a 2-bromophenyl substituent on the oxadiazole ring. This structure suggests potential biological activity, particularly due to the presence of the oxadiazole ring, which is known to exhibit various pharmacological properties, such as anti-inflammatory, antimicrobial, and antitumor activities. ### Key Features of the Molecule: 1. 1,2,4-Oxadiazole Ring: - This heterocyclic ring is a five-membered ring containing two oxygen atoms and one nitrogen atom. - It is a common structural motif in pharmaceuticals and has been shown to interact with various biological targets, including enzymes and receptors. 2. 2-Bromophenyl Substituent: - The bromine atom on the phenyl ring introduces electrophilic and lipophilic properties, which may enhance the molecule's ability to cross cell membranes or interact with specific receptors. 3. Benzaldehyde Group: - The benzaldehyde moiety may contribute to the molecule's reactivity or ability to form hydrogen bonds with biological targets. ### Potential Biological Activity: - Anti-inflammatory Activity: - The 1,2,4-oxadiazole ring has been shown to modulate the NF-κB signaling pathway, which is a key regulator of inflammation. The brominated phenyl group may enhance this effect by increasing the molecule's ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, as suggested in some studies. - Antimicrobial and Antitumor Potential: - Oxadiazole derivatives have been explored for their ability to inhibit enzymes such as topoisomerases and kinases, which are critical for cell division and survival. The presence of the bromine atom may further enhance these properties by modulating the molecule's interaction with these targets. - Drug Repurposing and Combinatorial Therapy: - The structural versatility of this compound allows for the development of analogues by modifying the oxadiazole ring or the bromophenyl substituent. This could lead to the discovery of new drugs or the repurposing of existing compounds for different therapeutic applications. ### Research and Development: - Preclinical Studies: - Further research is needed to evaluate the in vitro and in vivo activity of this compound, including its cytotoxicity, selectivity, and pharmacokinetic profile. - Targeted Therapies: - Given the molecule's potential to modulate inflammation and cell signaling, it may be explored for the treatment of autoimmune disorders, chronic inflammatory conditions, and cancer. ### Conclusion: The molecule 2-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]benzaldehyde represents a promising candidate for drug development due to its heterocyclic core, functional substituents, and potential biological activity. Continued research into its mechanism of action, selectivity, and therapeutic applications could lead to significant advancements in the treatment of inflammatory and degenerative diseases.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd